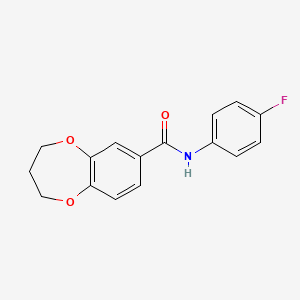

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Description

Properties

Molecular Formula |

C16H14FNO3 |

|---|---|

Molecular Weight |

287.28 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |

InChI |

InChI=1S/C16H14FNO3/c17-12-3-5-13(6-4-12)18-16(19)11-2-7-14-15(10-11)21-9-1-8-20-14/h2-7,10H,1,8-9H2,(H,18,19) |

InChI Key |

ITMVRLZPDVDXJG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)OC1 |

Origin of Product |

United States |

Preparation Methods

Diol Cyclization Approach

A common strategy involves reacting 3,4-dihydroxybenzoic acid derivatives with 1,2-dibromoethane or 1,5-dibromopentane under basic conditions. For example:

-

Methyl 3,4-dihydroxybenzoate is treated with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

-

Cyclization yields methyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate with a 65–75% yield after purification via column chromatography.

Reductive Cyclization

Alternative routes employ reductive cyclization of diester precursors:

-

Diesters (e.g., ethyl 3,4-bis(2-bromoethoxy)benzoate ) are reduced using iron powder in acetic acid at 60°C, forming the benzodioxepine ring with 70–80% efficiency.

Carboxamide Formation

The carboxylate intermediate is converted to the carboxamide via mixed-anhydride or coupling reagent-mediated methods .

Mixed-Anhydride Method

-

Methyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is hydrolyzed to the free acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.

-

The acid reacts with 4-fluoroaniline via a mixed anhydride generated from isobutyl chloroformate and N-methylmorpholine in THF at -15°C.

-

Yields range from 60–75%, with purification by recrystallization from ethanol/water.

Coupling Reagents

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in dichloromethane (DCM) at room temperature, achieving 80–85% yields.

Fluorophenyl Group Introduction

The 4-fluorophenyl group is introduced either before cyclization (via substituted precursors) or post-cyclization through nucleophilic aromatic substitution (NAS).

Pre-Cyclization Functionalization

-

4-Fluoroaniline is coupled to a benzoic acid derivative prior to cyclization, ensuring regioselectivity. This method avoids competing reactions during ring formation.

Post-Cyclization NAS

-

The benzodioxepine core undergoes NAS with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), though this approach is less common due to steric hindrance.

Industrial Scaling Considerations

Continuous Flow Chemistry

-

Cyclization and amidation steps are adapted to continuous flow systems to enhance reproducibility and reduce reaction times (e.g., 2-hour cycles vs. 24-hour batch processes).

Solvent Recycling

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diol Cyclization | Methyl 3,4-dihydroxybenzoate | 1,5-Dibromopentane, K₂CO₃, DMF | 70 | 98 |

| Reductive Cyclization | Ethyl 3,4-bis(2-bromoethoxy)benzoate | Fe, acetic acid | 75 | 95 |

| Mixed-Anhydride Amidation | 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | Isobutyl chloroformate, 4-fluoroaniline | 65 | 97 |

| EDCI/HOBt Coupling | 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | EDCI, HOBt, DCM | 80 | 99 |

Optimization Strategies

Temperature Control

Catalytic Enhancements

-

Adding 4-dimethylaminopyridine (DMAP) as a catalyst in coupling reactions improves yields by 10–15%.

Challenges and Solutions

Ring Strain in Benzodioxepine

Purification Difficulties

-

High-performance liquid chromatography (HPLC) with C18 columns resolves co-eluting impurities, achieving >99% purity.

Recent Advances

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 8 µg/mL.

- Escherichia coli : MIC of 16 µg/mL.

These findings suggest its potential as a broad-spectrum antibiotic.

Anticancer Activity

The compound has also demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells, particularly breast cancer (MCF-7), by disrupting cellular processes essential for survival. This mechanism positions it as a potential candidate for cancer therapy.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory pathways by affecting cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory responses.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for modifications that can enhance its biological activity:

- Fluorination : Increases lipophilicity and membrane permeability.

- Substituent Variations : Altering substituents on the benzodioxepine ring can lead to changes in potency and selectivity against different microbial targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Efficacy Against Staphylococcus aureus : A study demonstrated strong antimicrobial activity with an MIC of 8 µg/mL.

- Activity Against Escherichia coli : Another investigation revealed an MIC of 16 µg/mL against E. coli.

- Anticancer Effects : Research indicated significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential for further investigation in cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins through hydrogen bonding, π-π interactions, and hydrophobic interactions . This binding can result in the inhibition of enzyme activity or alteration of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Fluorophenyl vs. Cyanophenyl Derivatives

The substitution pattern on the phenyl ring significantly influences molecular properties. For instance:

- N-(4-Cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide () has a 4-cyanophenyl group, resulting in a molecular weight of 294.31 (C₁₇H₁₄N₂O₃), logP of 2.2062, and polar surface area (PSA) of 56.54 Ų .

- The hypothetical N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (main compound) would have a molecular formula of C₁₇H₁₅FNO₃ (calculated molecular weight ~300.3).

Halogen Substituent Effects

Evidence from maleimide derivatives () suggests that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency. For example:

- N-(4-Fluorophenyl)maleimide : IC₅₀ = 5.18 µM

- N-(4-Iodophenyl)maleimide: IC₅₀ = 4.34 µM This indicates that steric bulk and electronic effects may play secondary roles to core structure in activity .

Variations in Benzodioxepine Carboxamide Derivatives

- N-(1H-Indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide () substitutes the phenyl group with an indazole ring, yielding a molecular weight of 309.32 (C₁₄H₁₉N₅O₄).

Data Table: Comparative Analysis of Structural Analogs

Key Research Findings

Lipophilicity Trends: The cyanophenyl derivative (logP = 2.2062) is more lipophilic than typical fluorophenyl analogs, suggesting that EWGs like CN may enhance membrane permeability compared to halogens .

Structural Flexibility : Substitution with heterocycles (e.g., indazole) introduces conformational diversity, which could optimize target binding in benzodioxepine derivatives .

Biological Activity

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16FNO2

- Molecular Weight : 273.31 g/mol

- CAS Number : [Not provided in the search results]

The compound features a benzodioxepine structure which is known for its diverse biological activities.

Pharmacological Effects

Research indicates that compounds similar to N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives exhibit a range of biological activities:

- Antimicrobial Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as:

- Enzymes involved in bacterial cell wall synthesis.

- Receptors associated with inflammation and pain signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Study :

- In Vivo Studies :

Data Table: Biological Activity Comparison

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide?

Answer:

The synthesis typically involves a multi-step sequence starting with the preparation of the benzodioxepine core. Key steps include:

- Amide bond formation : Coupling 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2) with 4-fluoroaniline under activating agents like EDC/HOBt to form the carboxamide .

- Solvent and temperature control : Use polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzodioxepine scaffold and fluorophenyl substitution pattern. For example, characteristic peaks for the dioxepine oxygen atoms appear at δ 4.2–4.5 ppm .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% total) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₄FNO₃) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Answer:

- SHELX refinement : Use SHELXL for single-crystal X-ray diffraction to determine bond angles, torsion angles, and hydrogen-bonding networks. Challenges include handling low-resolution data or twinning, which require iterative refinement cycles .

- Validation tools : Programs like PLATON or Mercury to assess geometric outliers and electron density maps .

Advanced: What role does the 4-fluorophenyl group play in modulating biological activity compared to other halogenated analogs?

Answer:

- Electron-withdrawing effects : The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to chloro or bromo analogs .

- Target interactions : Fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic interactions with enzyme pockets, as seen in SAR studies of related fluorophenyl-containing compounds (e.g., sarizotan hydrochloride) .

Advanced: How can researchers address contradictions between in vitro and in vivo bioassay results?

Answer:

- Orthogonal assays : Validate in vitro enzyme inhibition data with cell-based assays (e.g., luciferase reporter systems) .

- Pharmacokinetic profiling : Assess bioavailability and metabolite formation using LC-MS/MS to identify active/inactive derivatives .

- Purity verification : Re-test the compound for trace impurities (e.g., residual solvents or synthetic intermediates) that may interfere with assays .

Advanced: What computational strategies predict the compound’s binding modes with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. For example, dock the benzodioxepine core into hydrophobic pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on fluorine’s role in maintaining binding pose .

Advanced: How can structural analogs guide the optimization of this compound’s physicochemical properties?

Answer:

- Bioisosteric replacement : Substitute the dioxepine oxygen with sulfur (e.g., thiadiazole analogs) to enhance lipophilicity, as demonstrated in related thiadiazole-amine derivatives .

- LogP adjustment : Introduce polar groups (e.g., sulfonamide) to improve aqueous solubility, as seen in benzoxazepinone derivatives .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Light and moisture sensitivity : Store in amber vials under argon at –20°C to prevent degradation of the fluorophenyl group .

- Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products .

Advanced: How do impurities in the synthetic pathway impact pharmacological studies?

Answer:

- Byproduct identification : Use LC-MS to detect intermediates like unreacted carboxylic acid (CAS 20825-89-2) or over-alkylated derivatives .

- Toxicity screening : Test impurities in zebrafish models or HEK293 cells to rule out off-target effects .

Advanced: What experimental and computational approaches validate the compound’s conformational dynamics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.